molecular formula C6H10BrN3 B2480394 N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine CAS No. 1006471-52-8

N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine

Cat. No. B2480394
CAS RN: 1006471-52-8
M. Wt: 204.071
InChI Key: QXADAMCKVYOTFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands and their complexes demonstrates the intricate methodologies employed in generating compounds with specific functional groups and structural frameworks. For instance, reactions involving Cobalt(II) with different substitution groups in N,N-bis((1H-pyrazol-1-yl)methyl)amine underlined the impact of N′-substitution on the formation of four-coordinate or five-coordinate complexes, showcasing the versatility of synthetic strategies in tailoring molecular geometries and coordination environments (Choi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine reveals a range of coordination geometries and bonding environments. For example, Cobalt(II) complexes containing N-substituted ligands exhibited distorted tetrahedral and trigonal bipyramidal geometries, indicating the influence of ligand substitution on the overall molecular architecture (Choi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of pyrazole derivatives highlight the reactivity and functional versatility of the pyrazole core. For instance, the transformation of non-symmetric trisubstituted pyrazole derivatives through fluorination steps underscores the compound's adaptability in forming new chemical entities with promising applications in drug discovery (Ivonin et al., 2015).

Scientific Research Applications

1. Coordination Chemistry

N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine derivatives have been used in the synthesis of Cobalt(II) complexes. These complexes exhibit unique structural properties and potential for use in polymerization reactions. For example, the Co(II) complex with N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine showed the highest activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index (Choi et al., 2015).

2. Antimicrobial Applications

This compound derivatives have been explored for their antimicrobial properties. A study synthesized and characterized various pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

3. Synthesis of Bioactive Compounds

These derivatives are useful in the synthesis of bioactive compounds. An approach to synthesize (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which serve as promising building blocks in drug discovery and medicinal chemistry, demonstrates the versatility of these compounds in synthesizing biologically active molecules (Ivonin et al., 2015).

4. Materials Chemistry

This compound derivatives have applications in materials chemistry, especially in the synthesis of novel compounds with potential industrial applications. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for industrial production illustrate the role of these compounds in developing new materials (Liu et al., 2017).

5. Corrosion Inhibition

These derivatives have been used in the study of corrosion inhibition. A specific study explored the efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide as a surfactant at carbon steel/hydrochloric acid interfaces, showing significant applications in material protection (Tawfik, 2015).

Safety and Hazards

“4-Bromo-1-methyl-1H-pyrazole” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXADAMCKVYOTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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